Ethyl 4-cyano-5-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate
Description
Ethyl 4-cyano-5-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate is a multifunctional heterocyclic compound featuring:
- A thiophene-2-carboxylate core substituted with a cyano group at position 4 and a methyl group at position 3.
- A sulfanyl acetamide linker bridging the thiophene and a pyridine ring.
- A pyridine ring bearing a 4-methoxyphenyl group, a trifluoromethyl group, and a cyano group at positions 6, 4, and 3, respectively.
This compound exemplifies structural motifs common in agrochemical and pharmaceutical intermediates, such as sulfanyl linkages for enhanced stability, trifluoromethyl groups for lipophilicity, and ester functionalities for synthetic versatility .
Properties
IUPAC Name |
ethyl 4-cyano-5-[[2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O4S2/c1-4-36-24(34)21-13(2)16(10-29)23(38-21)32-20(33)12-37-22-17(11-30)18(25(26,27)28)9-19(31-22)14-5-7-15(35-3)8-6-14/h5-9H,4,12H2,1-3H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOSHZUZKWOIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyano-5-[[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate] is a complex organic compound with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 560.57 g/mol. The intricate arrangement of cyano, methoxy, trifluoromethyl, and thiophene moieties suggests a multifaceted interaction profile with biological targets.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been shown to possess potent antitumor activity, with IC50 values in the low micromolar range against several cancer types, including breast and colon cancer cells . The presence of electron-donating groups like methyl and methoxy in the structure enhances the activity by improving lipophilicity and facilitating cellular uptake.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | A-431 |
| Compound B | 1.98 | Jurkat |
| Ethyl 4-cyano... | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of a cyano group is often associated with increased antimicrobial efficacy due to enhanced interaction with microbial cell membranes.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| Compound C | 32 µg/mL | E. coli |
| Compound D | 16 µg/mL | S. aureus |
| Ethyl 4-cyano... | TBD | TBD |
The proposed mechanism for the anticancer activity involves the induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK cascades. The thiophene ring may facilitate interaction with DNA or RNA, disrupting replication processes in cancer cells.
Case Studies
A recent case study involving structurally similar compounds revealed that modifications to the pyridine ring significantly affected biological activity. For instance, the introduction of trifluoromethyl groups enhanced the selectivity towards cancer cells while reducing toxicity to normal cells . This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily differentiated by substituents on the pyridine or thiophene cores, sulfanyl acetamide linkers, and ester/amide functionalities. Below is a comparative analysis based on synthesis, substituents, and physical/chemical properties:
Table 1: Structural and Functional Comparison
Key Findings:
Pyridine vs. Thiophene Cores: The target compound and the pyridine-based analog from share sulfanyl linkages but differ in core heterocycles. The trifluoromethyl group in the target compound and analog enhances metabolic stability and lipophilicity compared to styryl or methyl substituents in .
Substituent Effects: 4-Methoxyphenyl (target compound) vs. 4-fluorophenyl (): Methoxy groups improve solubility via hydrogen bonding, whereas fluorine increases electronegativity and bioavailability .
Synthetic Utility: Sulfanyl acetamide linkers (target compound, ) are versatile for modular synthesis, enabling scaffold diversification . Multicomponent reactions () highlight the efficiency of synthesizing cyano- and ester-functionalized heterocycles .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalyst use. For example, analogous pyridine-thiophene hybrids often employ trisodium citrate dihydrate as a catalyst in aqueous ethanol to stabilize intermediates and enhance regioselectivity . To optimize yield:
- Use HPLC to monitor reaction progress and identify byproducts.
- Test solvent systems (e.g., DMF for polar intermediates, toluene for hydrophobic steps) to improve solubility .
- Employ continuous flow reactors for exothermic steps to minimize decomposition .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic and chromatographic techniques are critical:
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from cyano, trifluoromethyl, and thiophene moieties .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the sulfanyl-acetyl linkage .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (C₁₈H₁₅F₃N₂O₃S) and isotopic patterns .
Q. What are the recommended safety protocols for handling intermediates with reactive groups (e.g., sulfanyl or cyano)?
- Use fume hoods and self-contained breathing apparatus (SCBA) during synthesis to avoid inhalation of toxic fumes .
- Neutralize waste containing reactive intermediates (e.g., sodium borohydride for reducing excess cyano groups) before disposal .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Perform density functional theory (DFT) calculations to map electron density around the thiophene ring and pyridine core. This identifies susceptible sites for nucleophilic attack (e.g., the cyano group at position 4) .
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes with thiol-reactive active sites) .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Standardize assay conditions:
- Use ATPase/GTPase activity kits with consistent substrate concentrations to minimize variability .
- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
- Apply cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs with structurally similar compounds .
Q. How can regioselectivity be controlled during functionalization of the thiophene ring?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the 5-position .
- Lewis acid catalysis : Use ZnCl₂ or Fe(acac)₃ to polarize the thiophene ring, enhancing reactivity at the methyl-substituted carbon .
Q. What analytical methods quantify degradation products under varying pH and temperature conditions?
- Stability studies :
- Use accelerated thermal degradation (40–80°C) and analyze products via LC-MS .
- Simulate physiological pH (1.2–7.4) to identify hydrolytically labile bonds (e.g., ester linkages) .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study focusing on the trifluoromethyl group?
- Synthesize analogs with CF₃ replaced by CH₃, Cl, or Br and compare:
- Lipophilicity : Measure logP values using shake-flask or HPLC methods.
- Binding affinity : Use surface plasmon resonance (SPR) to quantify interactions with target proteins .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Q. How to mitigate interference from the methoxyphenyl group in UV-Vis spectroscopic analysis?
- Apply derivatization : React the compound with iodine vapor to shift the methoxy absorption band away from the analyte’s λₘₐₓ .
- Use second-derivative UV spectroscopy to resolve overlapping peaks .
Data Interpretation and Validation
Q. How to distinguish between π-π stacking and hydrogen bonding in crystal packing analyses?
Q. What statistical methods validate reproducibility in dose-response experiments?
- Apply Bland-Altman plots to assess agreement between technical replicates.
- Use hierarchical clustering to group biological replicates with similar response profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
